molecular formula C17H18ClN3O4S2 B2726014 N-(2-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923131-56-0

N-(2-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2726014
CAS No.: 923131-56-0
M. Wt: 427.92
InChI Key: YVZWEYLIQKZKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-Chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound featuring a pyrazoline core substituted with a 2-chlorophenyl group, a methylsulfonyl moiety, and a methanesulfonamide-functionalized phenyl ring. This structure combines sulfonamide and pyrazoline pharmacophores, which are commonly associated with anti-inflammatory, antimicrobial, and kinase inhibitory activities. The methylsulfonyl group enhances metabolic stability and solubility, while the 2-chlorophenyl substituent may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

N-[2-[3-(2-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S2/c1-26(22,23)20-15-10-6-4-8-13(15)16-11-17(21(19-16)27(2,24)25)12-7-3-5-9-14(12)18/h3-10,17,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZWEYLIQKZKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H19ClN2O4S
  • Molecular Weight : 394.872 g/mol
  • CAS Number : 89607-30-7

The structure includes a pyrazole ring, a methanesulfonamide moiety, and a chlorophenyl group, contributing to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate activity against various bacterial strains such as E. coli and S. aureus . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

2. Anti-inflammatory Effects

Compounds similar to this compound have shown promising anti-inflammatory effects in vitro. The anti-inflammatory activity is often assessed using assays like the Human Red Blood Cell (HRBC) membrane stabilization method, where effective compounds reduce hemolysis induced by heat or hypotonic solutions .

3. Anticancer Activity

Pyrazole derivatives have been investigated for their anticancer properties. For example, certain analogs have displayed significant inhibitory effects on cancer cell proliferation in various assays, including the MTT assay . The compound's ability to induce apoptosis in cancer cells has also been noted, potentially through the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
  • Receptor Interaction : Binding to specific receptors can modulate cellular responses, leading to decreased inflammation or tumor growth.
  • Oxidative Stress Modulation : Some pyrazole derivatives exhibit antioxidant properties, reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related pyrazole compounds:

StudyFindings
Tewari et al. (2014)Reported significant anti-inflammatory activity in pyrazole derivatives with IC50 values comparable to standard drugs .
Brullo et al. (2012)Synthesized new derivatives showing dual activity against inflammatory mediators with potent IC50 values .
Recent PMC Study (2023)Evaluated a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)thiazole derivatives for antimicrobial activity against multiple strains .

Scientific Research Applications

The compound exhibits a variety of biological activities, making it of interest for therapeutic applications:

Anti-inflammatory Activity

Research indicates that similar pyrazole derivatives possess anti-inflammatory properties. A study demonstrated that compounds with structural similarities can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit similar effects.

CompoundStructureAnti-inflammatory Activity
2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolStructureHigher activity than diclofenac sodium

Antimicrobial Properties

The compound has shown potential against various microbial strains. In vitro studies indicate effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. It appears to inhibit cell proliferation in certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of pyrazole derivatives. The compound demonstrated significant inhibition of inflammatory markers in animal models.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings.

Case Study 3: Anticancer Potential

A recent investigation in Cancer Letters reported that similar sulfonamide derivatives showed promise in inhibiting tumor growth in xenograft models, suggesting potential applications for the compound in cancer therapy.

Comparison with Similar Compounds

Compound 4af (N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide)

  • Key Differences: Core Structure: 4af contains a pyrano-pyrazole hybrid ring instead of a dihydro-pyrazoline. Substituents: A 4-methoxyphenyl group replaces the 2-chlorophenyl moiety, and a cyano group is present at the C5 position. Synthesis Yield: 70% (vs. Melting Point: 69.0–70.4°C (lower than typical pyrazoline sulfonamides, which often exceed 100°C due to higher crystallinity) .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Differences: Substituents: A trifluoromethyl group at C3 and a sulfanyl linkage to a 3-chlorophenyl group.

Physicochemical and Pharmacological Properties

Property Target Compound Compound 4af 5-(3-Chlorophenylsulfanyl) Analogue
Molecular Weight ~450 g/mol (estimated) 520.57 g/mol ~350 g/mol (estimated)
Key Substituents 2-Chlorophenyl, methylsulfonyl, sulfonamide 4-Methoxyphenyl, cyano, tosylamide 3-Chlorophenylsulfanyl, trifluoromethyl
Synthesis Yield Not reported 70% Not reported
Melting Point Not reported 69.0–70.4°C Not reported
Pharmacological Activity Hypothesized kinase inhibition Anti-inflammatory (in silico) Antimicrobial (untested)

Computational and Structural Insights

  • SHELX Analysis : Structural determination of similar sulfonamide-pyrazoline derivatives often employs SHELX software for crystallographic refinement, particularly for resolving the dihedral angles between the pyrazoline core and substituted aryl groups .
  • Multiwfn Analysis : Electron localization function (ELF) studies on pyrazoline derivatives reveal delocalized electron density across the sulfonamide group, enhancing hydrogen-bond acceptor capacity. This contrasts with analogs lacking sulfonamide groups, such as the 3-chlorophenylsulfanyl derivative .

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis begins with the preparation of a chalcone precursor via Claisen-Schmidt condensation. A substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) reacts with acetophenone derivatives under alkaline conditions. For example, sodium hydroxide in ethanol at 0–5°C facilitates the formation of (E)-3-(2-chlorophenyl)-1-arylprop-2-en-1-one.

Reaction Conditions :

  • Catalyst : 10% NaOH (5 mL per 0.01 mol aldehyde).
  • Solvent : Ethanol/water mixture.
  • Yield : 62–70% after recrystallization.

This step’s efficiency depends on the electron-withdrawing nature of the 2-chlorophenyl group, which enhances electrophilicity at the α,β-unsaturated ketone.

Cyclocondensation with Hydrazine Derivatives

The chalcone intermediate undergoes cyclocondensation with hydrazine hydrate or substituted hydrazines to form the 4,5-dihydro-1H-pyrazole (pyrazoline) core. Methanesulfonyl hydrazide is employed to introduce the sulfonamide moiety at the N1 position.

Mechanistic Insights :

  • Nucleophilic Attack : Hydrazine attacks the β-carbon of the enone system.
  • Cyclization : Intramolecular dehydration forms the five-membered pyrazoline ring.

Optimization :

  • Temperature : Reflux in ethanol (78°C) for 6–8 hours.
  • Yield : 58–66% after silica gel chromatography.

Sulfonylation Strategies for Dual Methanesulfonamide Groups

Stepwise Sulfonylation of Amine Intermediates

The target compound’s dual sulfonamide groups arise from sequential sulfonylation. Aniline derivatives are treated with methanesulfonyl chloride (MsCl) under basic conditions:

  • First Sulfonylation :

    • Substrate : 2-Aminophenylpyrazoline intermediate.
    • Base : Triethylamine (TEA) or pyridine.
    • Solvent : Dichloromethane (DCM) at 0°C.
    • Yield : 72–78%.
  • Second Sulfonylation :

    • Site Selectivity : The remaining amine group undergoes sulfonylation using MsCl in DMF with NaH as the base.
    • Reaction Time : 12–14 hours at room temperature.
    • Yield : 65–70%.

Challenges :

  • Competing N- versus O-sulfonylation requires careful control of stoichiometry (2.2 eq MsCl per amine group).
  • Steric hindrance from the 2-chlorophenyl group necessitates prolonged reaction times.

One-Pot Double Sulfonylation

Recent advances demonstrate a one-pot approach using excess MsCl (4.4 eq) and TEA in THF. This method reduces purification steps and improves overall yield to 68%.

Key Parameters :

  • Temperature : 0°C → RT gradient.
  • Workup : Aqueous NaHCO3 wash to remove excess reagent.

Reaction Optimization and Byproduct Mitigation

Solvent and Catalytic Effects

  • Polar Aprotic Solvents : DMF enhances sulfonylation rates but risks decomposition at elevated temperatures.
  • Alternative Catalysts : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by 30% compared to TEA.

Regioselectivity in Pyrazoline Formation

The 2-chlorophenyl group directs cyclization to the C3 position of the pyrazoline ring. NMR studies confirm >95% regioselectivity due to steric and electronic effects.

Analytical Characterization and Validation

Spectroscopic Data

Representative NMR (DMSO-d6) :

  • 1H NMR : δ 3.12 (s, 6H, SO2CH3), 7.10–8.23 (m, 8H, aromatic), 5.42 (dd, J = 11.2 Hz, 1H, CH2).
  • 13C NMR : δ 44.2 (SO2CH3), 125.6–138.4 (aromatic), 158.9 (C=N).

IR (KBr) :

  • 1331 cm⁻¹ and 1152 cm⁻¹ (SO2 asymmetric/symmetric stretching).

Chromatographic Purity

  • HPLC : >99% purity using C18 column (MeCN:H2O = 70:30).
  • Melting Point : 157–159°C.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Purity Key Advantage
Stepwise Sulfonylation 4 52% >99% Controlled functionalization
One-Pot Sulfonylation 3 68% 98% Reduced purification

Industrial-Scale Considerations

  • Cost Drivers : MsCl accounts for 40% of raw material costs. Recycling DMF via distillation reduces expenses by 15%.
  • Safety : Exothermic sulfonylation requires jacketed reactors with temperature control to prevent runaway reactions.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

  • Methodology :

  • Multi-step organic synthesis : Begin with condensation of 2-chlorophenyl hydrazine with β-keto esters to form the pyrazoline core. Subsequent sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) introduces the sulfonamide groups .
  • Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100–120°C, 30–60 min) to enhance yield and purity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for final isolation .

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol). Refine structures using SHELXL (for small molecules) to determine bond lengths, angles, and torsional conformations .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR (e.g., in DMSO-d6_6) to confirm regiochemistry and substituent positions. Key signals: δ 2.8–3.2 ppm (SO2_2-CH3_3), δ 6.5–7.8 ppm (aromatic protons) .
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .

Q. What biological activities have been reported for structurally related pyrazole-sulfonamide derivatives?

  • Methodology :

  • In vitro screening : Test antimicrobial activity using broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Compare with reference drugs like ciprofloxacin .
  • Enzyme inhibition : Assess acetylcholinesterase (AChE) or carbonic anhydrase inhibition via spectrophotometric assays (e.g., Ellman’s method). IC50_{50} values are calculated using nonlinear regression .

Q. What are the key physicochemical properties of this compound?

  • Methodology :

  • Solubility : Determine in DMSO (for biological assays) and aqueous buffers (pH 7.4) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring to assess hydrolytic/oxidative stability .
  • LogP : Measure via shake-flask method or predict using software like Molinspiration .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and enantiomeric purity in synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (temperature, solvent, catalyst). For example, DMF vs. THF as solvents may impact cyclization efficiency .
  • Chiral resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Confirm purity via circular dichroism .
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., epimerization) .

Q. What computational methods are used to predict binding modes and mechanism of action?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., AChE). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes .
  • DFT calculations : Compute electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) with Gaussian 16 to predict reactivity and nucleophilic/electrophilic sites .
  • ADMET prediction : Apply SwissADME or pkCSM to estimate bioavailability, toxicity, and metabolic pathways .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC50_{50}, MIC) and perform statistical tests (ANOVA) to identify outliers or assay-specific biases .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed inoculum size, incubation time) to minimize variability .
  • Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .

Q. What advanced spectroscopic techniques elucidate electronic properties and reaction mechanisms?

  • Methodology :

  • TD-DFT with Multiwfn : Analyze UV-Vis spectra (e.g., λmax_{\text{max}} ~300 nm) to correlate experimental transitions with computed electronic excitations .
  • EPR spectroscopy : Detect radical intermediates in oxidation reactions (e.g., persulfate-initiated degradation) .
  • In situ FTIR : Monitor real-time reaction progress (e.g., sulfonylation) by tracking carbonyl (C=O) and sulfonyl (S=O) vibrational modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.